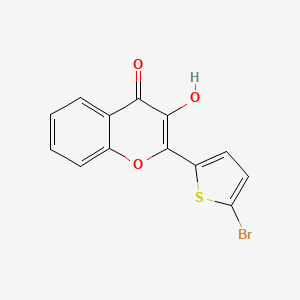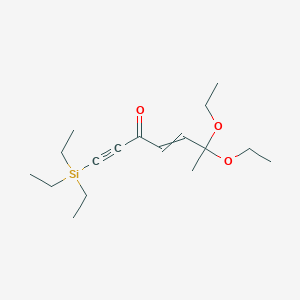![molecular formula C22H18N2OS B12520230 1H-Imidazole, 2-(phenoxymethyl)-4-[4-(phenylthio)phenyl]- CAS No. 799841-68-2](/img/structure/B12520230.png)
1H-Imidazole, 2-(phenoxymethyl)-4-[4-(phenylthio)phenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Imidazole, 2-(phenoxymethyl)-4-[4-(phenylthio)phenyl]- is a synthetic organic compound belonging to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 in a five-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Imidazole, 2-(phenoxymethyl)-4-[4-(phenylthio)phenyl]- typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Imidazole Ring: Starting from simple precursors like glyoxal, ammonia, and formaldehyde, the imidazole ring can be constructed through a Debus-Radziszewski reaction.
Introduction of Phenoxymethyl Group: This step may involve the reaction of the imidazole intermediate with a phenoxymethyl halide under basic conditions.
Attachment of Phenylthio Group: The final step could involve the nucleophilic substitution of a halogenated imidazole derivative with a thiophenol compound.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction temperature.
Purification: Techniques like recrystallization, chromatography, or distillation to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1H-Imidazole, 2-(phenoxymethyl)-4-[4-(phenylthio)phenyl]- can undergo various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Substitution: The phenoxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Thiols, amines, halides.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Dihydroimidazoles.
Substitution Products: Various substituted imidazole derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological receptors.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1H-Imidazole, 2-(phenoxymethyl)-4-[4-(phenylthio)phenyl]- depends on its interaction with specific molecular targets. Potential mechanisms include:
Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.
Receptor Modulation: Interacting with biological receptors to modulate signaling pathways.
DNA Interaction: Binding to DNA and affecting gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Imidazole, 2-methyl-4-phenyl: Lacks the phenoxymethyl and phenylthio groups.
1H-Imidazole, 2-(phenoxymethyl)-4-methyl: Contains a methyl group instead of the phenylthio group.
1H-Imidazole, 2-(phenoxymethyl)-4-(4-methylphenyl): Contains a methyl-substituted phenyl group.
Propriétés
Numéro CAS |
799841-68-2 |
|---|---|
Formule moléculaire |
C22H18N2OS |
Poids moléculaire |
358.5 g/mol |
Nom IUPAC |
2-(phenoxymethyl)-5-(4-phenylsulfanylphenyl)-1H-imidazole |
InChI |
InChI=1S/C22H18N2OS/c1-3-7-18(8-4-1)25-16-22-23-15-21(24-22)17-11-13-20(14-12-17)26-19-9-5-2-6-10-19/h1-15H,16H2,(H,23,24) |
Clé InChI |
VUMYTKXSXJWGNK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OCC2=NC=C(N2)C3=CC=C(C=C3)SC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-{[3-acetamido-5-hydroxy-6-(hydroxymethyl)-2-(4-methoxyphenoxy)oxan-4-yl]oxy}-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl)acetamide](/img/structure/B12520148.png)
![2-[5-[[4-[4-(2,2-Diphenylvinyl)phenyl]-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indol-7-yl]methylene]-4-oxo-2-thioxothiazolidin-3-yl]acetic Acid](/img/structure/B12520157.png)

![3-Methyl-1-phenyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B12520171.png)



![1-[Bromo(fluoro)methylidene]-1,2,3,4-tetrahydronaphthalene](/img/structure/B12520188.png)
![tert-butyl N-benzyl-N-{2-[methoxy(methyl)carbamoyl]ethyl}carbamate](/img/structure/B12520192.png)

![(3S)-4-cyclopentyl-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid](/img/structure/B12520211.png)

![N,N-Dimethyl-5-[2-(6-nitro-1,3-benzothiazol-2-yl)ethenyl]-1H-pyrrol-2-amine](/img/structure/B12520220.png)

